molecular formula C9H7ClFN3S B362899 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole CAS No. 339105-82-7

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B362899
CAS No.: 339105-82-7
M. Wt: 243.69g/mol
InChI Key: VYZIHMSACFAIAI-UHFFFAOYSA-N
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Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorofluorophenyl group and a methylsulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorofluorophenyl group.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simpler structure.

    5-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the chlorofluorophenyl group.

    5-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole: Lacks the methylsulfanyl group.

Uniqueness

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is unique due to the combination of the chlorofluorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in various fields of research and industry .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3S/c10-7-2-1-3-8(11)6(7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIHMSACFAIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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